3-aminopyridine-2(1H)-thione
Overview
Description
3-aminopyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a thione group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopyridine-2(1H)-thione typically involves the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which subsequently cyclizes to form the desired thione compound. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or alcoholic medium
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 3-aminopyridine and carbon disulfide
Catalysts: Potassium hydroxide or other suitable bases
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Crystallization or distillation to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
3-aminopyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amino group or the thione sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether solvents.
Substitution: Alkyl halides, acyl chlorides; room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
3-aminopyridine-2(1H)-thione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neurotropic activity and potential use in treating neurological disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-aminopyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its neurotropic activity is believed to result from its ability to interact with neurotransmitter receptors and modulate synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
3-aminopyridine-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.
3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thione group.
Uniqueness
3-aminopyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen or thiosemicarbazone analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMJKIQWOJMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420161 | |
Record name | 3-aminopyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-21-0 | |
Record name | 3-aminopyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-aminopyridine-2(1H)-thione utilized in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives?
A2: this compound plays a crucial role as a building block in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives. This is achieved by reacting it with 2-bromoinden-1-ones []. The reaction proceeds through a condensation reaction, resulting in the formation of the desired heterocyclic system with a new C-S bond. This synthetic route allows for the introduction of various substituents on the pyridine ring of the final compound.
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